molecular formula C18H16N2O3 B2457154 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 1221504-62-6

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B2457154
CAS No.: 1221504-62-6
M. Wt: 308.337
InChI Key: ILDIVPRRCQYUTQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and o-tolyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic hydrogenation: to introduce hydrogen atoms.

    Refluxing: in organic solvents to promote reaction completion.

    Purification: through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolinone: Shares a similar core structure but differs in functional groups.

    1-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide: Lacks the hydroxy and oxo groups.

    N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide: Similar but without the phenyl group.

Uniqueness

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDIVPRRCQYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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